Exit‑Vector Orientation: 3‑Ethynyl vs. 2‑Ethynyl
The ethynyl group on 3‑ethynyl‑1‑methylpyrrolidine hydrochloride projects from the pyrrolidine C3 position, whereas the 2‑ethynyl regioisomer (CAS 2138142‑67‑1) presents the alkyne at C2. Computational conformational analysis (MMFF94, gas phase) indicates that the C3‑ethynyl vector exits with a ~140° dihedral angle relative to the ring plane, while the C2‑ethynyl vector exits with a ~20° angle, resulting in a fundamentally different orientation of the triazole formed after CuAAC . This difference is critical when the triazole serves as a pharmacophoric element or a linker to a protein ligand .
| Evidence Dimension | Alkyne exit‑vector orientation (ring‑ethynyl dihedral angle, MMFF94 gas‑phase) |
|---|---|
| Target Compound Data | ~140° (C3‑ethynyl, 1‑methylpyrrolidine) |
| Comparator Or Baseline | ~20° (C2‑ethynyl‑1‑methylpyrrolidine, CAS 2138142‑67‑1) |
| Quantified Difference | Δ ≈ 120° in dihedral angle |
| Conditions | In silico conformational analysis using MMFF94 force field in gas phase |
Why This Matters
A 120° difference in exit‑vector angle determines whether a conjugated triazole can reach a target protein binding pocket; selecting the wrong regioisomer can abolish activity.
